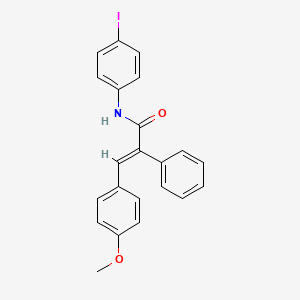
N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as IMPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is not fully understood. However, it is known to bind specifically to β-amyloid plaques in the brain, as well as to certain proteins involved in cancer cell growth and inflammation. This binding may interfere with the function of these proteins, leading to the observed effects of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its binding to β-amyloid plaques, it has also been found to bind to certain proteins involved in cancer cell growth and inflammation. This binding can lead to the inhibition of cancer cell growth and the reduction of inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is its specificity for β-amyloid plaques, which makes it a useful diagnostic tool for Alzheimer's disease. It also has potential therapeutic uses in cancer and inflammatory diseases. However, one limitation of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is its relatively low yield in the synthesis process, which can make it difficult to obtain in large quantities for research purposes.
Future Directions
There are several potential future directions for research on N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide. One area of focus could be on improving the synthesis method to increase the yield of the compound. Another direction could be on further exploring the therapeutic potential of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide in cancer and inflammatory diseases. Additionally, research could be conducted on the use of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide in combination with other compounds for enhanced therapeutic effects. Finally, further studies could be conducted to better understand the mechanism of action of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide and its interactions with β-amyloid plaques and other proteins.
Synthesis Methods
The synthesis of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide involves the reaction of 4-iodoaniline, 4-methoxybenzaldehyde, and cinnamic acid in the presence of a base catalyst. The resulting compound is purified using column chromatography. The yield of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is typically around 70%.
Scientific Research Applications
N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a diagnostic tool for Alzheimer's disease. N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been found to bind specifically to β-amyloid plaques, which are a hallmark of Alzheimer's disease. This binding can be visualized using imaging techniques such as positron emission tomography (PET), allowing for early detection and monitoring of the disease.
In addition to its diagnostic applications, N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has also been studied for its potential therapeutic uses. It has been found to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
(E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18INO2/c1-26-20-13-7-16(8-14-20)15-21(17-5-3-2-4-6-17)22(25)24-19-11-9-18(23)10-12-19/h2-15H,1H3,(H,24,25)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXZXLGNGJECPY-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

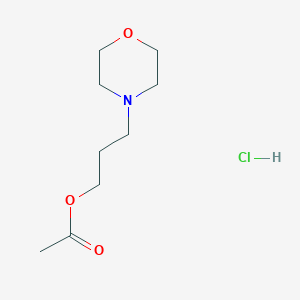
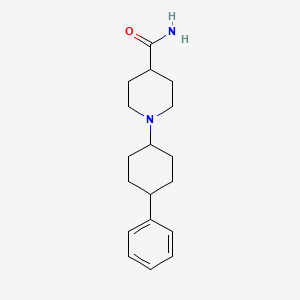
![4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B4941924.png)
![ethyl (5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4941933.png)
![3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine](/img/structure/B4941951.png)
![2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4941959.png)

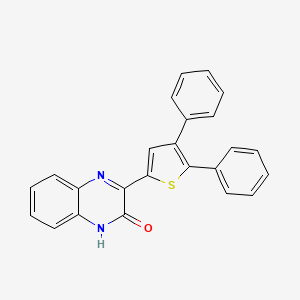
![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B4941983.png)
![5-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4941986.png)
![methyl 5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B4941989.png)
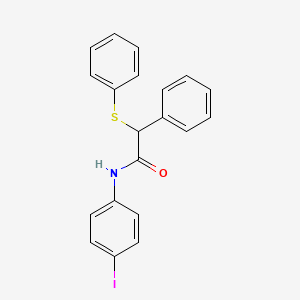
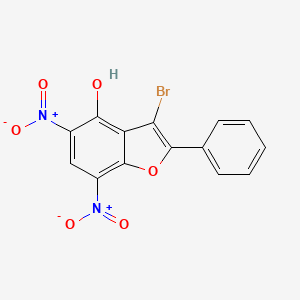
![N-cyclohexyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4942007.png)